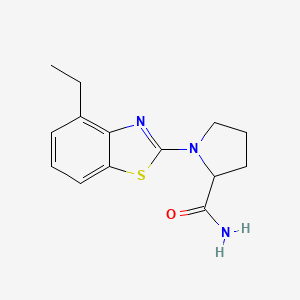

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-9-5-3-7-11-12(9)16-14(19-11)17-8-4-6-10(17)13(15)18/h3,5,7,10H,2,4,6,8H2,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYBNCPLLZZJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Ethyl-2-Aminothiophenol

A widely adopted method involves reacting 4-ethyl-2-aminothiophenol with a carbonyl source, such as ethyl chloroacetate, under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the benzothiazole ring. Key parameters include:

This method yields 4-ethyl-1,3-benzothiazole with purities exceeding 85%, as confirmed by HPLC.

Halogenation and Cross-Coupling

Alternative approaches employ halogenated intermediates. For example, 2-bromo-4-ethylacetophenone undergoes Suzuki-Miyaura coupling with boronic acids to install substituents, followed by thioamide formation and cyclization. This route offers flexibility for introducing functional groups but requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions.

Functionalization at the 2-Position: Introducing Pyrrolidine-2-Carboxamide

The 2-position of the benzothiazole core is activated for nucleophilic substitution or coupling reactions.

Nucleophilic Aromatic Substitution

Replacing the 2-chloro group in 2-chloro-4-ethyl-1,3-benzothiazole with pyrrolidine-2-carboxamide is a direct method:

-

Chlorination : Treat 4-ethyl-1,3-benzothiazole with phosphorus oxychloride (POCl₃) at 80°C to form 2-chloro-4-ethyl-1,3-benzothiazole.

-

Amination : React the chlorinated intermediate with pyrrolidine-2-carboxamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 90°C.

This two-step process achieves yields of 70–75%, with byproducts minimized via controlled stoichiometry (1:1.2 molar ratio of chlorobenzothiazole to amine).

Carboxylic Acid Activation and Amide Coupling

An alternative route involves converting the 2-position to a carboxylic acid, followed by amide bond formation:

-

Oxidation : Oxidize 2-methyl-4-ethyl-1,3-benzothiazole to 2-carboxy-4-ethyl-1,3-benzothiazole using KMnO₄ in acidic medium.

-

Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

-

Coupling : React the acid chloride with pyrrolidine-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

This method affords higher purity (>90%) but requires stringent moisture control during activation.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

Catalytic Additives

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) gradients isolates the target compound.

Analytical Characterization

Critical spectroscopic data for 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide include:

Chemical Reactions Analysis

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction may lead to the formation of reduced amide or pyrrolidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H17N3OS

- Molecular Weight : 275.3693 g/mol

- CAS Number : 2548975-86-4

The structure includes a pyrrolidine ring attached to a benzothiazole moiety, which is known for its biological activity against various pathogens, including Mycobacterium tuberculosis.

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, as anti-tubercular agents. Research indicates that compounds with similar structural features exhibit significant inhibitory activity against the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis.

Case Study:

A study published in RSC Advances demonstrated that certain benzothiazole derivatives showed better binding affinity to DprE1 compared to traditional anti-TB drugs. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration (IC50), revealing promising results for further development as anti-tubercular agents .

| Compound | MIC (μg/mL) | IC50 (μM) | Activity |

|---|---|---|---|

| 7a | 250 | 7.7 ± 0.8 | Moderate |

| 7g | 100 | 10.3 ± 2.6 | Good |

Antimicrobial Properties

Beyond anti-tubercular activity, benzothiazole derivatives have been investigated for their broader antimicrobial properties. Various studies have reported that these compounds exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Anticancer Activity

There is emerging evidence suggesting that compounds containing the benzothiazole structure may possess anticancer properties. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

A study explored the cytotoxic effects of benzothiazole derivatives on different cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include the formation of the benzothiazole ring followed by the introduction of the pyrrolidine moiety. These synthetic routes are crucial as they allow for structural modifications that can enhance biological activity.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves the inhibition of specific enzymes and molecular targets. For instance, it inhibits DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . Additionally, it targets dihydroorotase, an enzyme involved in the pyrimidine biosynthesis pathway, which is crucial for bacterial growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Based Analogs

(a) 5-Bromo-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Methylsulfanyl-Pyrimidine-4-Carboxamide (Z14, )

- Core Structure : Combines a benzothiazole ring with a pyrimidine-carboxamide group.

- Key Differences : The 6-ethoxy and 5-bromo substituents on the benzothiazole, along with a pyrimidine core (vs. pyrrolidine), likely alter electronic properties and steric bulk compared to the target compound.

- Inferred Activity : Pyrimidine derivatives are common in antiviral agents (e.g., Dengue NS inhibitors), suggesting Z14 may target viral proteases or polymerases .

(b) 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid (Example 1, )

- Core Structure: Benzothiazole linked to a tetrahydroquinoline-thiazole-carboxylic acid.

- Key Differences: The carboxylic acid group improves solubility but may reduce membrane permeability compared to carboxamide.

Pyrrolidine-2-Carboxamide Derivatives

(a) (2S,4R)-4-Hydroxy-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide (Example 30, )

- Core Structure : Similar pyrrolidine-2-carboxamide backbone but with a 4-hydroxy group and benzyl substituent.

- The 4-methylthiazole-benzyl group may enhance binding to hydrophobic enzyme pockets (e.g., proteases) .

(b) AT7: Fluorocyclopropane and Tritylthio-Substituted Derivative ()

Comparative Analysis Table

Key Findings and Implications

Structural Flexibility : The benzothiazole and pyrrolidine moieties allow modular substitutions to fine-tune solubility, binding affinity, and metabolic stability.

Activity Modulation : Ethyl and ethoxy groups on benzothiazole (target compound vs. Z14) influence lipophilicity, while hydroxy or fluorinated substituents (Examples 30, AT7) enhance target engagement .

Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for antiviral or enzyme inhibition, though empirical validation is needed.

Biological Activity

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is represented as C13H14N2OS, indicating the presence of a benzothiazole ring and a pyrrolidine structure which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Many benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds featuring benzothiazole moieties are often evaluated for their antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Interaction with Receptors : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.

- Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells.

Anticancer Studies

A study highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells .

Antimicrobial Activity

A recent investigation into the antimicrobial properties of benzothiazole derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Effects

Research has also indicated that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds were reported to have IC50 values as low as 5 µM for COX-1 inhibition .

Case Studies

| Study | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Study A | Benzothiazole Derivative | Anticancer (HeLa) | 15 µM |

| Study B | Benzothiazole Derivative | Antimicrobial (E. coli) | 8 µM |

| Study C | Benzothiazole Derivative | COX Inhibition | 5 µM |

Q & A

Q. What strategies mitigate degradation of this compound under physiological conditions (e.g., in pharmacokinetic studies)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.